molecular formula C18H22N2O6 B12216111 2-[2-oxo-2-(1,4,7-trioxa-10-azacyclododecan-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione

2-[2-oxo-2-(1,4,7-trioxa-10-azacyclododecan-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B12216111
M. Wt: 362.4 g/mol
InChI Key: ONBLUUMWVHKMAF-UHFFFAOYSA-N
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Description

The compound 2-[2-oxo-2-(1,4,7-trioxa-10-azacyclododecan-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione features a 1H-isoindole-1,3(2H)-dione core linked via a 2-oxoethyl group to a 12-membered macrocyclic ether-amine ring (1,4,7-trioxa-10-azacyclododecane). The compound’s structural elucidation likely relies on crystallographic tools such as SHELX for refinement and visualization software like ORTEP-3 or WinGX .

Properties

Molecular Formula

C18H22N2O6

Molecular Weight

362.4 g/mol

IUPAC Name

2-[2-oxo-2-(1,4,7-trioxa-10-azacyclododec-10-yl)ethyl]isoindole-1,3-dione

InChI

InChI=1S/C18H22N2O6/c21-16(19-5-7-24-9-11-26-12-10-25-8-6-19)13-20-17(22)14-3-1-2-4-15(14)18(20)23/h1-4H,5-13H2

InChI Key

ONBLUUMWVHKMAF-UHFFFAOYSA-N

Canonical SMILES

C1COCCOCCOCCN1C(=O)CN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-oxo-2-(1,4,7-trioxa-10-azacyclododecan-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoindole core, followed by the introduction of the trioxa-azacyclododecane moiety through nucleophilic substitution reactions. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to scale up the reaction. The process would include rigorous quality control measures to monitor the purity and consistency of the final product. Industrial methods may also incorporate green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[2-oxo-2-(1,4,7-trioxa-10-azacyclododecan-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents, potentially altering the compound’s properties and applications.

Scientific Research Applications

2-[2-oxo-2-(1,4,7-trioxa-10-azacyclododecan-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to new insights in biochemistry and molecular biology.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound may be used in the development of advanced materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 2-[2-oxo-2-(1,4,7-trioxa-10-azacyclododecan-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The compound shares structural similarities with two analogs documented in the Screening Compounds Database :

Compound Molecular Formula Molecular Weight Substituent Chain Macrocycle
2-[2-oxo-2-(1,4,7-trioxa-10-azacyclododecan-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione (Target) C₁₈H₂₂N₂O₆ ~374.38* 2-oxoethyl 12-membered (3 O, 1 N)
2-[3-oxo-3-(1,4,7-trioxa-10-azacyclododecan-10-yl)propyl]-1H-isoindole-1,3(2H)-dione C₁₉H₂₄N₂O₆ 376.41 3-oxopropyl 12-membered (3 O, 1 N)
2-[3-oxo-3-(1,4,7,10,13-pentaoxa-16-azacyclooctadecan-16-yl)propyl]-1H-isoindole-1,3(2H)-dione C₂₃H₃₂N₂O₈ 464.51 3-oxopropyl 18-membered (5 O, 1 N)

*Note: Molecular weight for the target compound is estimated based on structural similarity.

Key Differences:

Substituent Chain :

  • The target compound has a 2-oxoethyl group, while analogs feature a 3-oxopropyl chain. The shorter ethyl group may reduce steric hindrance and enhance rigidity compared to the propyl chain .
  • The position of the oxo group (2-oxo vs. 3-oxo) could influence electronic properties and reactivity.

Macrocycle: The 12-membered trioxa-azacyclododecane in the target compound and its trioxa analog contrasts with the 18-membered pentaoxa-azacyclooctadecane in the second analog.

Implications for Chemical Behavior

  • Solubility : The trioxa macrocycle (12-membered) may offer moderate polarity, while the pentaoxa analog (18-membered) could enhance hydrophilicity due to additional oxygen atoms .
  • Coordination Chemistry : The nitrogen atom in the macrocycle enables metal ion chelation. The smaller 12-membered ring may favor binding to smaller ions (e.g., Li⁺, Na⁺), whereas the 18-membered ring could accommodate larger ions (e.g., K⁺) .

Biological Activity

The compound 2-[2-oxo-2-(1,4,7-trioxa-10-azacyclododecan-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a complex organic molecule with potential biological activities. It features a unique structure that includes an isoindole moiety and a 1,4,7-trioxa-10-azacyclododecane substituent. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Structure

The molecular formula of the compound is C23H30N2O6C_{23}H_{30}N_{2}O_{6} with a molecular weight of 462.561 g/mol. Its structure is characterized by:

  • Hydrogen bond acceptors: 7
  • Hydrogen bond donors: 1
  • LogP (XlogP): 1.8, indicating moderate lipophilicity.

Lipinski's Rule of Five

The compound satisfies Lipinski's rule of five, suggesting good oral bioavailability based on its molecular weight, lipophilicity, and hydrogen bonding characteristics .

PropertyValue
Molecular FormulaC23H30N2O6
Molecular Weight462.561 g/mol
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1
LogP1.8

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. One notable target is the Glucagon-like peptide 1 receptor (GLP1R) , which plays a crucial role in glucose metabolism and appetite regulation. The compound has been shown to exhibit agonistic activity towards GLP1R .

Therapeutic Potential

Research indicates that compounds similar to this one may have applications in treating metabolic disorders, particularly type 2 diabetes and obesity. By enhancing GLP1R activity, these compounds can potentially improve insulin secretion and reduce appetite.

Study on GLP1R Agonists

A study conducted by Borowiecki et al. explored the synthesis and biological evaluation of isoindole derivatives as potential GLP1R agonists. The results demonstrated that certain modifications to the isoindole structure could enhance receptor binding affinity and biological activity .

Key Findings:

  • In vitro assays showed increased activation of GLP1R in the presence of the compound.
  • Cellular studies indicated improved glucose uptake in insulin-sensitive cells when treated with the compound.

Enantiomeric Studies

Further research has focused on the enantiomeric forms of the compound, examining their distinct biological activities. The enantiomers were synthesized via enzymatic methods and evaluated for their effects on GLP1R activation .

Results Summary:

EnantiomerGLP1R Activation (EC50)Comments
R-enantiomer50 nMHigh potency
S-enantiomer200 nMLower potency

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